Enantiomeric Purity: (R)-Enantiomer Outperforms Racemate in Stereochemical Fidelity
The target compound (CAS 1212316-00-1) is supplied as the single (2R)-enantiomer with a certified purity of ≥98% and enantiomeric excess (ee) typically ≥99% . In contrast, the racemic mixture 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7) contains a 1:1 mixture of (R)- and (S)-enantiomers, effectively diluting the desired stereoisomer by 50% and introducing an equal amount of the undesired enantiomer that may exhibit distinct, potentially antagonistic biological activity . The (S)-enantiomer (CAS 1932167-34-4) is available separately at ≥95% purity, but its procurement represents a different stereochemical input for divergent synthetic pathways .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (2R)-enantiomer, purity ≥98%, ee ≥99% |
| Comparator Or Baseline | Racemate (CAS 317365-34-7): 1:1 (R)/(S) mixture, purity typically 95-97%; (S)-enantiomer (CAS 1932167-34-4): purity ≥95% |
| Quantified Difference | ≥50% reduction in target enantiomer when using racemate; distinct stereochemical identity vs. (S)-enantiomer |
| Conditions | Vendor Certificate of Analysis (CoA) data; HPLC and chiral HPLC characterization |
Why This Matters
For stereospecific lead optimization, the single (R)-enantiomer eliminates confounding biological data from the (S)-enantiomer, reducing false negatives in screening campaigns and avoiding the need for late-stage chiral separation.
